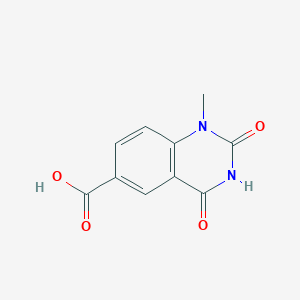
4-(6-Oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid is a chemical compound that belongs to the purine family It is characterized by a purine ring attached to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Butanoic Acid Chain: The butanoic acid chain is then attached to the purine ring through a condensation reaction, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The purine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
4-(6-Oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-(6-Oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenylsuccinic acid: Similar structure with a succinic acid chain instead of butanoic acid.
Ganciclovir: Contains a similar purine ring but with different side chains.
Uniqueness
4-(6-Oxo-3,6-dihydro-9H-purin-9-yl)butanoic acid is unique due to its specific combination of the purine ring and butanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
7145-85-9 |
|---|---|
Molekularformel |
C9H10N4O3 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
4-(6-oxo-1H-purin-9-yl)butanoic acid |
InChI |
InChI=1S/C9H10N4O3/c14-6(15)2-1-3-13-5-12-7-8(13)10-4-11-9(7)16/h4-5H,1-3H2,(H,14,15)(H,10,11,16) |
InChI-Schlüssel |
PXAXEZXPFMUCBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)





![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)



![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)

